molecular formula C26H24BrClN2O4 B10914090 4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10914090
M. Wt: 543.8 g/mol
InChI Key: VUWRDRBGKJBWFG-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring, introduction of the bromine and chlorine substituents, and the attachment of the methoxy groups. Common reagents used in these reactions include bromine, chlorine, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of bromine, chlorine, and methoxy groups, as well as the presence of the pyrazole ring.

Properties

Molecular Formula

C26H24BrClN2O4

Molecular Weight

543.8 g/mol

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24BrClN2O4/c1-31-20-11-7-17(13-22(20)33-3)25-24(27)26(18-8-12-21(32-2)23(14-18)34-4)30(29-25)15-16-5-9-19(28)10-6-16/h5-14H,15H2,1-4H3

InChI Key

VUWRDRBGKJBWFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)Br)OC

Origin of Product

United States

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